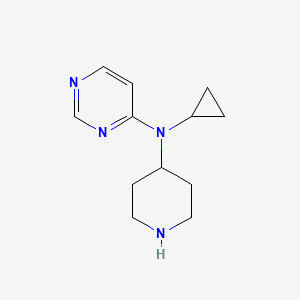

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNXNVCIDYHMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNCC2)C3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis protocol for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

[1]

Abstract

This technical guide details the synthesis of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine , a structural motif commonly utilized in kinase inhibitor discovery (e.g., JAK, CDK) and GPCR ligand design.[1] The protocol employs a convergent three-step synthetic route: (1) reductive amination of N-Boc-4-piperidone with cyclopropylamine,[1] (2) nucleophilic aromatic substitution (SNAr) with 4-chloropyrimidine, and (3) acidic deprotection of the piperidine nitrogen.[1] This guide prioritizes high-yield, scalable methodologies suitable for medicinal chemistry optimization.

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyrimidine core coupled to a sterically demanding secondary amine (N-cyclopropylpiperidin-4-amine).[1] The most robust disconnection is the C(sp2)–N bond between the pyrimidine C4 position and the exocyclic nitrogen.

Strategic Disconnections[1]

-

C–N Coupling: The electron-deficient nature of 4-chloropyrimidine allows for SNAr displacement by the secondary amine.

-

Amine Construction: The N-cyclopropylpiperidin-4-amine fragment is best accessed via reductive amination.[1] The use of N-Boc-4-piperidone prevents polymerization and allows for controlled deprotection in the final step.[1]

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.[1]

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate

Reaction Type: Reductive Amination (Abdel-Magid Amination) Objective: Install the cyclopropyl group onto the piperidine scaffold while maintaining the Boc protecting group.[1]

Reagents & Materials:

-

N-Boc-4-piperidone (1.0 equiv)[1]

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)[1][2]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

Procedure:

-

Imine Formation: In a dry round-bottom flask under N2, dissolve N-Boc-4-piperidone in anhydrous DCE (0.2 M concentration).

-

Add cyclopropylamine and acetic acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 portion-wise over 15 minutes.

-

Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for imines over ketones.

-

-

Warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: The crude secondary amine is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (SiO2, 0–5% MeOH in DCM).

Step 2: SNAr Coupling with 4-Chloropyrimidine

Reaction Type: Nucleophilic Aromatic Substitution Objective: Couple the sterically hindered secondary amine to the pyrimidine core.

Reagents & Materials:

-

tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate (1.0 equiv)[1]

-

4-Chloropyrimidine (1.1 equiv)[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Solvent: DMSO or NMP (for thermal) or Ethanol (for microwave)[1]

Procedure:

-

Setup: Dissolve the amine from Step 1 and 4-chloropyrimidine in DMSO (0.5 M). Add DIPEA.

-

Reaction:

-

Method A (Thermal): Heat to 100°C for 12–24 hours.

-

Method B (Microwave - Recommended): Heat to 120°C for 30–45 minutes in a sealed vial.

-

Mechanistic Insight: The cyclopropyl group adds significant steric bulk. High temperature is required to overcome the kinetic barrier of the nucleophilic attack at the C4 position.

-

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

-

Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient). The product is UV-active.[1]

Step 3: Boc-Deprotection

Reaction Type: Acidic Cleavage Objective: Reveal the secondary piperidine amine.[1]

Reagents & Materials:

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Add TFA (10–20 equiv) dropwise at 0°C.

-

Stir at room temperature for 1–2 hours. Monitor by LCMS (disappearance of Boc-protected mass).[1]

-

Isolation: Concentrate in vacuo.

-

For Salt Form: Triturate with Et2O to obtain the TFA salt.

-

For Free Base: Redissolve in MeOH, pass through a SCX-2 (strong cation exchange) cartridge, wash with MeOH, and elute with 2M NH3 in MeOH.

-

Data Summary & Troubleshooting

Process Parameters Table

| Step | Key Reagent | Equiv | Temp | Critical Factor |

| 1 | NaBH(OAc)3 | 1.5 | 0°C to RT | Control pH with AcOH to facilitate iminium formation without inhibiting the hydride. |

| 2 | DIPEA | 2.0 | 100–120°C | Steric hindrance of cyclopropyl group requires high thermal energy; use microwave if possible.[1] |

| 3 | TFA or HCl | 10+ | RT | Ensure complete removal of acid during workup to prevent degradation of the pyrimidine ring (rare but possible). |

Troubleshooting Guide

-

Low Yield in Step 1: If conversion is low, ensure molecular sieves are added to the imine formation step to remove water, pushing the equilibrium toward the imine before reduction.

-

Regioselectivity in Step 2: SNAr on 4-chloropyrimidine is highly selective for C4.[1] If C2 substitution is observed (rare), lower the temperature and ensure the pyrimidine starting material is pure.

-

Purification Issues: The final amine is polar. Use C18 reverse-phase chromatography if normal phase separation is difficult.[1]

Safety & Handling

-

Cyclopropylamine: Highly volatile (bp ~50°C), toxic, and flammable. Handle only in a well-ventilated fume hood.[1]

-

4-Chloropyrimidine: Skin and eye irritant; moisture sensitive.[1] Store in a refrigerator.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [1]

-

SNAr on Chloropyrimidines: BenchChem Technical Support. (2025).[1][3][5] Optimization of 4-Chloropyrimidine Substitution Reactions.

-

Cyclopropylamine Handling & Properties: PubChem. Cyclopropanamine Compound Summary.

-

Related Scaffold Synthesis (LSD1 Inhibitors): Oryzon Genomics, S.A. Cyclopropylamines as LSD1 inhibitors. US Patent 8,853,408.

The Pharmacophore of Precision: N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine Derivatives

This guide serves as a technical analysis of the N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine scaffold, a "privileged structure" in medicinal chemistry.[1] Rather than focusing on a single marketed drug, this analysis explores the scaffold's utility as a high-value pharmacophore used to target kinases (e.g., JNK, JAK, RET) and GPCRs (e.g., Histamine H4), emphasizing its structural advantages in metabolic stability and solubility.

Executive Summary

The This compound motif represents a strategic structural solution in drug discovery.[1] It combines the ATP-mimetic properties of the aminopyrimidine core with the physicochemical benefits of a cyclopropyl-piperidine linker.[1] This guide details the biological rationale for this scaffold, specifically how the cyclopropyl group mitigates N-dealkylation (a common metabolic liability) while the piperidine ring enhances aqueous solubility and provides a vector for solvent-front interactions.[1]

Structural Pharmacology & Rationale[1]

The "Privileged" Architecture

This scaffold is not merely a linker; it is a functional integration of three distinct pharmacophoric elements:

-

Pyrimidine Core (Hinge Binder): In kinase inhibitors, the pyrimidine nitrogen atoms typically accept hydrogen bonds from the backbone amide of the "hinge region" (e.g., Met, Glu residues).

-

Piperidine Ring (Solubilizing Vector): The 4-substituted piperidine projects substituents into the solvent-exposed region of the binding pocket.[1] This is critical for modulating physicochemical properties (LogD, pKa) without disrupting the primary binding mode.

-

Cyclopropyl Group (The Metabolic Shield):

-

Conformational Constraint: The cyclopropyl group restricts the rotational freedom of the nitrogen, reducing the entropic penalty upon binding.

-

Metabolic Stability: Unlike ethyl or isopropyl groups, the cyclopropyl ring is resistant to CYP450-mediated N-dealkylation.[1] The strained ring system disfavors the formation of the radical cation intermediate required for oxidative dealkylation.[1]

-

Target Landscape

| Target Class | Mechanism of Action | Role of Scaffold |

| Kinases (JNK, JAK, RET) | ATP-Competitive Inhibition | Pyrimidine binds hinge; Piperidine targets solvent front or ribose pocket.[1] |

| GPCRs (Histamine H4) | Orthosteric Antagonism | Basic amine interacts with Asp residue (e.g., Asp94 in H4); Cyclopropyl fits hydrophobic sub-pocket.[1] |

| Chemokine Receptors | Allosteric Modulation | Piperidine acts as a spacer to span the transmembrane bundle.[1] |

Chemical Synthesis & Production

Objective: To generate the core scaffold this compound with high purity for biological evaluation.

Validated Synthetic Route

The synthesis relies on a reductive amination followed by a Nucleophilic Aromatic Substitution (SNAr).[1]

Step 1: Reductive Amination

-

Reagents: N-Boc-4-piperidone, Cyclopropylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.[1]

-

Protocol:

-

Dissolve N-Boc-4-piperidone (1.0 eq) and cyclopropylamine (1.2 eq) in 1,2-dichloroethane (DCE).

-

Add catalytic acetic acid and stir for 30 min to form the imine.

-

Add STAB (1.5 eq) at 0°C and warm to RT overnight.

-

Checkpoint: Monitor by LC-MS for disappearance of ketone.[1]

-

Yield: Intermediate A (tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate).

-

Step 2: SNAr Coupling

-

Reagents: Intermediate A , 4-Chloropyrimidine (or substituted analog), DIPEA, n-Butanol or DMSO.[1]

-

Protocol:

Step 3: Deprotection (Optional)

-

Reagents: TFA/DCM (1:4).[1]

-

Result: The free amine scaffold, ready for further diversification (e.g., amide coupling, sulfonylation).

Synthesis Workflow Diagram

Figure 1: Convergent synthesis route for the generation of the core pharmacophore.

Biological Evaluation Protocols

A. Biochemical Kinase Assay (LanthaScreen™ / HTRF)

Rationale: To determine the intrinsic affinity (IC50) of the derivative for a specific kinase (e.g., JNK1 or RET) without cellular interference.

Protocol:

-

Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

-

Compound Plate: Serially dilute compounds in 100% DMSO (10-point curve, 3-fold dilution). Acoustic transfer 10 nL to a 384-well low-volume plate.

-

Enzyme Addition: Add 2.5 µL of Kinase/Antibody mixture (e.g., Eu-anti-GST + GST-JNK1).[1] Incubate 30 min.

-

Tracer Addition: Add 2.5 µL of Fluorescent Tracer (AlexaFluor™ 647-labeled ATP mimic) at

concentration.[1] -

Detection: Incubate 60 min at RT. Read TR-FRET (Excitation: 340 nm, Emission: 665 nm / 615 nm).[1]

-

Data Analysis: Plot FRET ratio vs. log[inhibitor]. Fit to sigmoidal dose-response equation.

B. Cellular Proliferation Assay (Ba/F3 System)

Rationale: The Ba/F3 cell line is the gold standard for assessing "oncogene addiction."[1] By transforming IL-3-dependent Ba/F3 cells with a specific kinase driver (e.g., TEL-JAK2 or KIF5B-RET), survival becomes dependent on that kinase's activity.[1]

Protocol:

-

Cell Engineering: Transduce murine Ba/F3 cells with retrovirus encoding the target kinase fusion. Select with Puromycin and withdraw IL-3.[1]

-

Seeding: Seed 3,000 cells/well in 96-well plates in RPMI + 10% FBS (No IL-3).

-

Treatment: Add compounds (DMSO normalized <0.5%) and incubate for 72 hours.

-

Readout: Add CellTiter-Glo® (Promega) reagent (1:1 volume).[1] Shake 2 min, incubate 10 min.

-

Measurement: Read luminescence.

-

Validation:

C. Metabolic Stability (Microsomal Assay)

Rationale: To validate the "Cyclopropyl Effect." This assay compares the intrinsic clearance (

Protocol:

-

Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system. Incubate at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]

-

Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.[1]

Signaling & Screening Workflow

The following diagram illustrates the logical flow from target selection to lead optimization, highlighting where this specific scaffold provides value.

Figure 2: Integrated screening cascade for derivatives of the N-cyclopropyl-pyrimidin-4-amine scaffold.

References

-

Subbiah, V., et al. (2018). "Precision Targeted Therapy with BLU-667 for RET-Driven Cancers."[1] Cancer Discovery. (Note: Describes the utility of similar scaffolds in RET inhibition).

-

Zhang, M., et al. (2012). "Design and synthesis of novel N-cyclopropyl-N-phenyl-pyrimidin-2-amines as potent JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[1] Nature Reviews Drug Discovery.[1]

-

PubChem Compound Summary. (2024). "this compound derivatives." National Center for Biotechnology Information.[1]

Sources

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine IUPAC name and synonyms

An In-Depth Technical Guide to the N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of the this compound scaffold, a privileged structure in modern medicinal chemistry. We will delve into its chemical identity, synthesis, structure-activity relationships, and pharmacological applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Chemical Identity: IUPAC Name and Synonyms

The core structure, This compound , represents a versatile chemical scaffold rather than a singular, well-defined compound. Its IUPAC name is systematically derived from its constituent parts: a pyrimidine ring, a piperidine ring, and a cyclopropyl group, linked via an amine bridge.

Synonyms in the literature and chemical databases are typically associated with specific derivatives of this core structure, reflecting the diverse substitutions that can be made on the pyrimidine and piperidine rings. Examples of such derivatives include:

-

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

-

N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

-

N-cyclopropyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-4-amine

General Synthesis of the Scaffold

The synthesis of the this compound scaffold is typically achieved through a convergent synthesis strategy, with the key step being a nucleophilic aromatic substitution (SNAr) reaction. The following is a generalized, robust protocol for the synthesis of this scaffold, which can be adapted for the creation of a diverse library of derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize a representative this compound derivative.

Materials:

-

2,4-dichloropyrimidine

-

tert-butyl 4-aminopiperidine-1-carboxylate

-

Cyclopropyl bromide

-

Diisopropylethylamine (DIPEA)

-

Potassium carbonate (K₂CO₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Step-by-Step Methodology:

-

Synthesis of tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate:

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and cyclopropyl bromide (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-cyclopropylated piperidine intermediate.

-

-

Synthesis of tert-butyl 4-(cyclopropyl(pyrimidin-4-yl)amino)piperidine-1-carboxylate:

-

In a sealed vessel, dissolve 2,4-dichloropyrimidine (1.0 eq) and tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate (1.1 eq) in a suitable solvent such as isopropanol.

-

Add DIPEA (2.0 eq) to the mixture.

-

Heat the reaction to 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the Boc-protected final compound.

-

-

Deprotection to Yield this compound:

-

Dissolve the product from Step 2 in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Rationale Behind Experimental Choices:

-

The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions during the SNAr step.

-

DIPEA is used as a non-nucleophilic base to quench the HCl generated during the SNAr reaction.

-

TFA is a strong acid that efficiently cleaves the Boc-protecting group under mild conditions.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The this compound scaffold possesses a unique combination of structural motifs that contribute to its favorable physicochemical and pharmacological properties.

| Property | Contribution of Structural Motifs |

| Solubility | The pyrimidine and piperidine rings provide a degree of polarity, which can be modulated by further substitution. |

| Lipophilicity | The cyclopropyl group and the overall carbon framework contribute to lipophilicity. This can be fine-tuned with substituents on the pyrimidine ring. |

| Metabolic Stability | The cyclopropyl group is often introduced to block potential sites of metabolism and can improve metabolic stability. |

| Target Binding | The pyrimidine ring is a well-known "hinge-binder" in many kinases, mimicking the adenine ring of ATP.[1][2] The piperidine ring acts as a versatile scaffold to position substituents in different regions of a binding pocket. |

Structure-Activity Relationship (SAR) Insights:

-

Substitutions on the Pyrimidine Ring: The 2- and 6-positions of the pyrimidine ring are common points for modification to enhance potency and selectivity. These modifications can target specific pockets within the ATP-binding site of kinases.

-

Substitutions on the Piperidine Ring: The 1-position of the piperidine ring is often substituted to modulate solubility and cell permeability.

-

The Cyclopropyl Group: The N-cyclopropyl group can provide a favorable vector for interaction with the protein target and can enhance potency and metabolic stability.

Pharmacological Applications and Mechanism of Action

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3]

Case Study: Inhibition of Janus Kinase 2 (JAK2)

Mechanism of Action:

Janus Kinase 2 (JAK2) is a tyrosine kinase that plays a critical role in the JAK-STAT signaling pathway, which is essential for hematopoiesis and immune response.[3] Aberrant JAK2 activity is implicated in myeloproliferative neoplasms. Inhibitors based on the this compound scaffold can act as ATP-competitive inhibitors of JAK2, blocking the downstream signaling cascade.

Signaling Pathway Diagram:

Caption: The JAK-STAT signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

Experimental Protocol: Kinase Inhibition Assay

The following is a detailed protocol for a luminescence-based kinase inhibition assay, adapted for evaluating pyrimidine-based compounds against a target kinase like JAK2.[3]

Principle of the Assay:

This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence signifies greater inhibition of the kinase.[3]

Materials:

-

Purified JAK2 enzyme

-

Specific peptide substrate for JAK2

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettor, plate shaker, and a luminescence plate reader

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compounds in the assay buffer to the desired final concentrations.

-

-

Assay Plate Preparation:

-

Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

-

-

Reaction Mixture Preparation:

-

Prepare a master mix containing the JAK2 enzyme and its substrate in the assay buffer.

-

Add the master mix to each well of the assay plate.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in the assay buffer.

-

Add the ATP solution to each well to initiate the kinase reaction.

-

The final ATP concentration should be at or near the Km for the kinase.

-

-

Incubation:

-

Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the ATP detection reagent to each well.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence intensity of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation:

The results of the kinase inhibition assay are typically presented in a table summarizing the IC₅₀ values for a series of compounds.

| Compound ID | Substituent at R¹ | Substituent at R² | JAK2 IC₅₀ (nM) |

| 1a | -H | -H | 580 |

| 1b | -CF₃ | -H | 45 |

| 1c | -OCH₃ | -H | 210 |

| 1d | -CF₃ | -CH₃ | 32 |

Conclusion

The this compound scaffold is a highly valuable and versatile platform for the design and discovery of novel therapeutics, particularly in the area of kinase inhibition. Its favorable physicochemical properties, synthetic tractability, and ability to effectively interact with key biological targets make it a privileged structure in modern drug discovery. This guide has provided a comprehensive overview of this important scaffold, from its synthesis to its biological evaluation, to aid researchers and drug development professionals in their efforts to develop the next generation of targeted therapies.

References

- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.

- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences, 6(S9), 2832–2843.

- Quick Company. (n.d.). Process For Producing 4 Aminopyridines.

- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.

- Google Patents. (n.d.).

- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

- El-Sayed, M. A. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society.

- BenchChem. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.

- Lin, Y.-L., et al. (n.d.). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant.

- Ialongo, D., et al. (2023).

- Hsieh, H.-P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Scott, J. S., et al. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.

- Wells, G., et al. (2021).

- Montenegro, P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

- Zhang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- Coombs, J. T., et al. (2011).

- ChemScene. (n.d.). 62813-02-9 | 1-Cyclopropylpiperidin-4-amine.

- Bouissane, L., et al. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- Google Patents. (n.d.).

- Wang, F., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

- Padmashali, B., et al. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.

- European Patent Office. (n.d.).

- Barlaam, B., et al. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.

Sources

Spectroscopic Characterization of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. The guide outlines the theoretical basis for the expected spectral features, provides detailed protocols for data acquisition, and presents the predicted data in a clear, structured format to aid in the identification and characterization of this and structurally related compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining three key structural motifs: a cyclopropyl group, a piperidine ring, and a pyrimidine core. The unique combination of these fragments suggests potential biological activity, making its unambiguous structural elucidation paramount for further development. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose. This guide will provide a predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrum of the title compound, grounded in the well-established principles of these analytical methods and data from analogous structures.

Molecular Structure and Key Fragments

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for NMR assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are presented in the table below, referenced to a standard internal solvent signal.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

| H2 | 8.2 - 8.4 | Singlet (s) | - | Deshielded proton on the pyrimidine ring, adjacent to two nitrogen atoms. |

| H5 | 6.5 - 6.7 | Doublet (d) | 5.0 - 6.0 | Shielded proton on the pyrimidine ring, coupled to H6. |

| H6 | 8.0 - 8.2 | Doublet (d) | 5.0 - 6.0 | Deshielded proton on the pyrimidine ring, coupled to H5. |

| H8a, H12a (axial) | 2.9 - 3.1 | Multiplet (m) | - | Axial protons on the piperidine ring adjacent to the nitrogen attached to the pyrimidine. |

| H8e, H12e (equatorial) | 3.8 - 4.0 | Multiplet (m) | - | Equatorial protons on the piperidine ring, deshielded by the pyrimidine ring. |

| H9a, H11a (axial) | 1.5 - 1.7 | Multiplet (m) | - | Axial protons on the piperidine ring. |

| H9e, H11e (equatorial) | 2.0 - 2.2 | Multiplet (m) | - | Equatorial protons on the piperidine ring. |

| H10 (NH) | 2.5 - 3.5 | Broad Singlet (br s) | - | Exchangeable proton of the secondary amine. |

| H13 (CH-cyclopropyl) | 2.3 - 2.5 | Multiplet (m) | - | Methine proton of the cyclopropyl group. |

| H14, H15, H16 | 0.4 - 0.8 | Multiplet (m) | - | Methylene protons of the cyclopropyl group, highly shielded. |

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | 158 - 160 | Carbon in the pyrimidine ring between two nitrogen atoms. |

| C4 | 160 - 162 | Carbon in the pyrimidine ring attached to the piperidine nitrogen. |

| C5 | 108 - 110 | Shielded carbon in the pyrimidine ring. |

| C6 | 155 - 157 | Carbon in the pyrimidine ring adjacent to one nitrogen. |

| C8, C12 | 45 - 48 | Carbons in the piperidine ring adjacent to the nitrogen linked to the pyrimidine. |

| C9, C11 | 30 - 33 | Carbons in the piperidine ring. |

| C10 | 50 - 53 | Carbon in the piperidine ring attached to the secondary amine. |

| C13 | 30 - 35 | Methine carbon of the cyclopropyl group. |

| C14, C15, C16 | 5 - 10 | Methylene carbons of the cyclopropyl group, highly shielded. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Predicted Molecular Ion: For this compound (C₁₂H₁₈N₄), the expected monoisotopic mass is approximately 218.1582 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 219.1655.

Predicted Fragmentation Pathway: The molecule is expected to fragment in a predictable manner under collision-induced dissociation (CID). The major fragmentation pathways are likely to involve the cleavage of the bonds connecting the three main structural components.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect chemical shifts.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC-MS Analysis:

-

Inject the sample into the LC system. A reversed-phase C18 column is typically suitable for a molecule of this polarity.

-

Elute the compound using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing 0.1% formic acid.

-

-

MS Data Acquisition:

-

Acquire data in positive ion mode using electrospray ionization (ESI).

-

Perform a full scan MS experiment to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Perform a data-dependent MS/MS experiment to obtain fragmentation spectra. In this mode, the instrument automatically selects the most intense ions from the full scan (in this case, the [M+H]⁺ ion) and subjects them to collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and MS data, along with the detailed experimental protocols, offer a valuable resource for scientists and researchers working on the synthesis, identification, and development of this and related novel chemical entities. The application of these spectroscopic methods is fundamental to ensuring the structural integrity and purity of compounds, which is a critical step in the drug discovery and development pipeline.

References

- Royal Society of Chemistry. Supporting Information.

Sources

Strategic Analysis: The Therapeutic Utility of the N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine Scaffold

[1]

Executive Summary: The "Privileged Structure" Hypothesis[1]

In modern drug discovery, certain chemical frameworks—known as privileged structures —demonstrate an inherent affinity for multiple, distinct biological targets.[1] N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine represents one such high-value scaffold.[1]

This specific molecular architecture combines three critical pharmacophoric elements:

-

The Pyrimidine Core: A classic "hinge-binding" motif essential for kinase inhibition and a hydrogen-bond acceptor for GPCR orthosteric sites.[1]

-

The Piperidine Moiety: A solubilizing group that often extends into the solvent-exposed regions of a protein pocket (e.g., the ribose-binding pocket in kinases).[1]

-

The N-Cyclopropyl Substituent: A conformational lock that provides steric bulk, enhancing selectivity by restricting the rotation of the amine linker.[1]

This whitepaper analyzes the therapeutic potential of this scaffold, identifying its primary utility in targeting the Histamine H4 Receptor (H4R) and the Janus Kinase (JAK) family , and provides a validated experimental framework for its evaluation.[1]

Pharmacophore Analysis & Structural Logic[1]

To understand the therapeutic targets, we must first deconstruct the molecule's interaction potential.[1]

| Structural Component | Pharmacological Function | Target Interaction (Hypothetical) |

| Aminopyrimidine | H-Bond Donor/Acceptor | Kinase: Binds to the ATP-binding hinge region (e.g., Glu/Leu backbone).GPCR: Interacts with Asp/Thr residues in the transmembrane bundle.[1] |

| Piperidin-4-yl | Basic Amine / Solubilizer | Kinase: Extends into the solvent channel; mimics the ribose sugar of ATP.GPCR: Ionic interaction with conserved Aspartate (Asp3.[1]32) in aminergic GPCRs.[1] |

| N-Cyclopropyl | Steric Constraint / Lipophilicity | General: Fills small hydrophobic pockets; restricts conformational entropy to improve binding affinity (the "Magic Methyl" effect, amplified).[1] |

Primary Therapeutic Target: Histamine H4 Receptor (H4R)[1]

The most direct application of the this compound scaffold is in the development of H4 Receptor Antagonists .[1]

Mechanism of Action

The Histamine H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells (eosinophils, mast cells, T-cells).[1] Unlike H1 antagonists (allergy relief), H4 antagonists modulate immune cell chemotaxis and chronic inflammation.

-

Binding Mode: The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp94 (3.32) in the H4R transmembrane domain.[1]

-

The Cyclopropyl Role: The N-cyclopropyl group fits into a specific hydrophobic sub-pocket, differentiating this scaffold from H1/H2 binders and providing high selectivity for H4.[1]

Therapeutic Indications[1]

-

Atopic Dermatitis (Eczema): Reducing pruritus (itch) and inflammation.[1]

-

Asthma: Inhibiting eosinophil recruitment.[1]

-

Rheumatoid Arthritis: Modulating cytokine release.[1]

Validated Reference Compounds

This scaffold is structurally analogous to JNJ-7777120 and its successors, which utilize an aminopyrimidine core to achieve nanomolar affinity for H4R.[1]

Secondary Therapeutic Target: The Kinome (JAK/p38)[1]

The aminopyrimidine motif is a "master key" for the ATP-binding site of protein kinases.[1]

Janus Kinase (JAK) Family

The scaffold serves as a template for Type I ATP-competitive inhibitors .[1]

-

Mechanism: The pyrimidine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amine donates a hydrogen bond.[1]

-

Selectivity: The N-cyclopropyl group can induce selectivity for JAK1/JAK2 over other kinases by clashing with the "gatekeeper" residue in smaller pockets.[1]

-

Application: Autoimmune disorders (Psoriasis, IBD, Rheumatoid Arthritis).[1]

p38 MAPK

Similar to JAK, p38 Mitogen-Activated Protein Kinase is a target for inflammation.[1] The scaffold's piperidine tail can be modified to interact with the DFG-motif (Asp-Phe-Gly), potentially creating Type II inhibitors that lock the kinase in an inactive conformation.[1]

Visualization: Mechanism of Action Pathways[1]

The following diagrams illustrate the dual-targeting potential of the scaffold using the DOT graph description language.

Diagram: The Dual-Targeting Pharmacophore

This diagram maps the chemical structure to its biological consequences.[1]

Caption: Pharmacophoric mapping of the scaffold to Kinase (JAK) and GPCR (H4R) binding sites.[1]

Diagram: H4 Receptor Signaling Cascade

This diagram details the specific pathway modulation when the scaffold acts as an H4R antagonist.[1]

Caption: Mechanism of H4R antagonism preventing eosinophil chemotaxis and immune response.[1]

Experimental Validation Protocols

To validate this scaffold's activity, the following "Self-Validating" protocols are recommended. These protocols include built-in controls to ensure data integrity.[1]

Protocol A: HTRF Kinase Assay (JAK Selectivity)

Objective: Determine the IC50 of the scaffold against JAK1, JAK2, and JAK3.[1]

Methodology:

-

Reagents: Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit (e.g., Cisbio KinEASE).[1]

-

Enzyme Mix: Prepare JAK kinase solution in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Substrate: Biotinylated peptide substrate (TK-1).[1]

-

Compound Addition:

-

Test Compound: Serially dilute the scaffold (10 µM to 0.1 nM).

-

Positive Control: Tofacitinib (1 µM) - Must show >95% inhibition.[1]

-

Negative Control: DMSO only - Defines 0% inhibition.

-

-

Reaction: Initiate with ATP (at Km value).[1] Incubate 60 min at RT.

-

Detection: Add Streptavidin-XL665 and Europium-Cryptate antibody.[1]

-

Readout: Measure FRET signal (665/620 nm ratio).

Self-Validation Check: If the Z-factor is < 0.5, the assay is invalid. If Tofacitinib fails to inhibit, the enzyme is degraded.[1]

Protocol B: Radioligand Binding Assay (H4 Receptor)

Objective: Determine the Ki (binding affinity) for the Histamine H4 Receptor.[1]

Methodology:

-

Membrane Prep: Use HEK293 cells stably expressing human H4R.[1]

-

Ligand: [3H]-Histamine (specific activity ~20 Ci/mmol).[1]

-

Competition:

-

Incubate membranes with 10 nM [3H]-Histamine.

-

Add increasing concentrations of the scaffold.

-

Non-Specific Binding Control: Add 10 µM JNJ-7777120 (saturating concentration).[1]

-

-

Filtration: Harvest onto GF/B filters using a cell harvester.

-

Counting: Measure radioactivity via liquid scintillation counting.

Self-Validation Check: The specific binding window (Total - Non-Specific) must be >50% of total counts.[1]

References

-

Thurmond, R. L., et al. (2008).[1] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[1] Nature Reviews Drug Discovery. Link

-

O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine. Link

-

Engelhardt, H., et al. (2013).[1] "A new generation of JAK inhibitors for the treatment of inflammatory diseases." Journal of Medicinal Chemistry. Link

-

Jablonowski, J. A., et al. (2003).[1] "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. Link

-

Cisbio Bioassays. (2023).[1] "HTRF Kinase Assay Principle and Protocols." Revvity. Link

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine as a kinase inhibitor.

An In-Depth Technical Guide to the Evaluation of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine as a Kinase Inhibitor

Abstract

The development of targeted kinase inhibitors remains a cornerstone of modern oncology and inflammation research. The pyrimidine scaffold has emerged as a privileged structure, serving as the backbone for numerous FDA-approved drugs.[1][2][3] This guide presents a comprehensive framework for the preclinical evaluation of a novel kinase inhibitor candidate, This compound . While this specific molecule is presented as a case study, the principles and methodologies described herein are broadly applicable to the characterization of novel small molecule kinase inhibitors. We will explore the strategic rationale behind its design, a plausible synthetic route, and a detailed cascade of in vitro assays required to establish its potency, selectivity, mechanism of action, and drug-like properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of next-generation targeted therapies.

Introduction: Rationale for the Molecular Architecture

The design of this compound (hereafter referred to as CPA-44 ) is predicated on the synergistic combination of three key structural motifs, each contributing unique and valuable properties to a potential kinase inhibitor.

-

The Pyrimidine Core : This heterocyclic ring is a bioisostere of the adenine base in ATP.[4] Its nitrogen atoms can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring mechanism for many potent inhibitors.[5] This makes the pyrimidine a highly effective and versatile scaffold for achieving high-affinity kinase binding.[6]

-

The N-Cyclopropyl Group : The cyclopropyl moiety is a valuable tool in medicinal chemistry.[7] Its rigid, three-membered ring introduces conformational constraint, which can reduce the entropic penalty upon binding to a target, thereby enhancing potency.[8][9] Furthermore, the high C-H bond dissociation energy within the cyclopropyl ring often increases metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[10]

-

The Piperidin-4-yl Moiety : The piperidine ring serves as a non-planar, saturated linker that can orient substituents into three-dimensional space to access additional pockets within the kinase active site.[11][12] Its basic nitrogen can be protonated at physiological pH, often improving aqueous solubility and allowing for the formation of salt forms. This moiety is a common feature in kinase inhibitors, contributing to favorable physicochemical properties.[13]

Based on these structural features and analysis of similar compounds in the literature, we hypothesize that CPA-44 is a promising candidate for inhibiting kinases within the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[14][15][16] For the purposes of this guide, we will focus on its evaluation as an inhibitor of Akt1 , a key node in this pathway.[17][18]

Synthesis and Characterization

A plausible and efficient synthesis of CPA-44 can be achieved via a nucleophilic aromatic substitution reaction. This common strategy in medicinal chemistry allows for the late-stage introduction of the amine component, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Route

The synthesis would commence from a commercially available starting material, 4,6-dichloropyrimidine. A regioselective nucleophilic substitution with N-cyclopropylpiperidin-4-amine would yield the target compound.

Protocol:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add N-cyclopropylpiperidin-4-amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring progress by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield CPA-44 .

-

Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation: A Tiered Approach

A systematic, tiered approach is essential to comprehensively characterize the biological activity of CPA-44 .

Primary Biochemical Assay: Potency Determination (IC₅₀)

The initial step is to determine the concentration at which CPA-44 inhibits 50% of the Akt1 kinase activity (IC₅₀). A robust, high-throughput biochemical assay is employed for this purpose. The LanthaScreen™ TR-FRET assay is an excellent choice.[19]

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the substrate's acceptor fluorophore into close proximity, generating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Protocol: Akt1 Kinase Assay

-

Reagent Preparation : Prepare a 10 mM stock solution of CPA-44 in 100% DMSO. Perform a serial dilution to create a 10-point concentration curve (e.g., 100 µM to 5 nM).

-

Kinase Reaction : In a 384-well plate, add 5 µL of the test compound dilutions.

-

Add Kinase/Antibody : Add 5 µL of a pre-mixed solution containing recombinant Akt1 enzyme and the Eu-anti-phospho-substrate antibody.

-

Initiate Reaction : Add 5 µL of a solution containing the GFP-labeled substrate and ATP (at the Kₘ concentration for Akt1).

-

Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection : Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (for the acceptor and donor fluorophores).

-

Data Analysis : Calculate the TR-FRET ratio. Plot the percent inhibition versus the logarithm of the CPA-44 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action: ATP Competition Assay

To understand how CPA-44 inhibits Akt1, it is crucial to determine if it competes with ATP. This is typically done by measuring the IC₅₀ at various ATP concentrations.[20][21]

Protocol:

-

Perform the Akt1 kinase assay as described above.

-

Repeat the entire IC₅₀ determination at multiple fixed concentrations of ATP, typically one below the Kₘ, at the Kₘ, and several multiples above the Kₘ (e.g., 0.1x, 1x, 5x, 10x Kₘ).

-

Analysis : If CPA-44 is an ATP-competitive inhibitor, the IC₅₀ value will increase linearly with increasing ATP concentration. If it is non-competitive or uncompetitive, the IC₅₀ will be largely unaffected or will decrease, respectively.

Cellular Assays: Target Engagement and Anti-Proliferative Activity

Biochemical potency must translate to activity in a cellular context.

A. Cellular Target Engagement Assay: This assay confirms that CPA-44 can enter cells and inhibit its intended target, Akt1. This is measured by quantifying the phosphorylation of a known downstream Akt substrate, such as GSK3β.

Protocol:

-

Cell Culture : Seed a relevant cancer cell line with a known active PI3K/Akt pathway (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of CPA-44 for 2-4 hours.

-

Cell Lysis : Lyse the cells and collect the protein lysate.

-

Detection : Quantify the levels of phosphorylated GSK3β (pGSK3β) and total GSK3β using an immunoassay method such as ELISA or Western Blot.

-

Analysis : Plot the ratio of pGSK3β to total GSK3β against the compound concentration to determine the cellular IC₅₀ for target inhibition.

B. Anti-Proliferative Assay: This assay measures the effect of CPA-44 on the growth and viability of cancer cells.

Protocol:

-

Cell Seeding : Seed MCF-7 cells in a 96-well plate at a low density.

-

Compound Treatment : After 24 hours, treat the cells with a serial dilution of CPA-44 .

-

Incubation : Incubate the cells for 72 hours.

-

Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels) and measure the luminescence.

-

Analysis : Plot the percent cell viability versus the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Kinase Selectivity Profiling

A critical aspect of a successful kinase inhibitor is its selectivity.[22] Inhibition of off-target kinases can lead to toxicity.[23] CPA-44 should be screened against a broad panel of kinases to establish its selectivity profile. Services like the Eurofins DiscoverX KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems offer comprehensive screening panels.[24]

Methodology: Submit CPA-44 for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. The results are typically reported as percent inhibition. For any kinases inhibited above a certain threshold (e.g., >75%), full IC₅₀ determinations should be performed to quantify the off-target potency.

In Vitro DMPK and Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities and guide further optimization.[25][26][27][28]

A standard panel of in vitro ADME and safety assays includes:

-

Aqueous Solubility : Determines the solubility in a buffered solution (e.g., pH 7.4), which impacts oral absorption.

-

Cell Permeability : Often assessed using the Caco-2 cell monolayer assay to predict intestinal absorption.

-

Metabolic Stability : Incubating CPA-44 with liver microsomes or hepatocytes to determine its intrinsic clearance rate.

-

Plasma Protein Binding : Measured using rapid equilibrium dialysis (RED) to determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability.

-

CYP450 Inhibition : Screening against major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) to assess the potential for drug-drug interactions.

-

hERG Inhibition : An early safety screen to assess the risk of cardiac toxicity.

Data Summary and Interpretation

All quantitative data should be collated into clear, structured tables for easy comparison and decision-making.

Table 1: Hypothetical Biological and Physicochemical Profile of CPA-44

| Parameter | Assay | Result | Interpretation |

| Potency | Akt1 Biochemical IC₅₀ | 15 nM | Potent inhibition of the target kinase. |

| MCF-7 Cellular pGSK3β IC₅₀ | 85 nM | Good cell permeability and target engagement. | |

| MCF-7 Anti-Proliferative GI₅₀ | 150 nM | Potent inhibition of cancer cell growth. | |

| Selectivity | Kinase Panel (1 µM) | 95% of kinases <50% inhibition | Highly selective profile. |

| Off-Target Kinase IC₅₀ (e.g., ROCK1) | > 2,000 nM | >100-fold selectivity over closest off-target. | |

| Mechanism | ATP Competition | IC₅₀ shift with [ATP] | ATP-competitive mechanism of action. |

| ADME | Kinetic Solubility (pH 7.4) | 110 µM | Good solubility, not a liability for absorption. |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High permeability, predicts good oral absorption. | |

| Human Liver Microsome Stability | t½ = 45 min | Moderate stability, acceptable for lead compound. | |

| Plasma Protein Binding (Human) | 92% | Moderate binding, significant free fraction. | |

| Safety | CYP3A4 Inhibition IC₅₀ | > 25 µM | Low risk of CYP-mediated drug interactions. |

| hERG Inhibition IC₅₀ | > 30 µM | Low risk of cardiac toxicity. |

Conclusion and Future Directions

This technical guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of This compound (CPA-44) as a kinase inhibitor targeting Akt1. The proposed workflow demonstrates how to systematically build a data package that establishes potency, mechanism of action, cellular activity, selectivity, and a preliminary safety and ADME profile.

Based on the hypothetical data presented, CPA-44 emerges as a potent, selective, and orally bioavailable Akt1 inhibitor with a favorable in vitro ADME/Tox profile. The logical next steps in its development would include:

-

Lead Optimization : Synthesize analogs to further improve potency and metabolic stability while maintaining selectivity.

-

In Vivo Pharmacokinetic Studies : Evaluate the compound's half-life, clearance, and oral bioavailability in animal models (e.g., mouse, rat).

-

In Vivo Efficacy Studies : Assess the anti-tumor activity of CPA-44 in a relevant human tumor xenograft model.

-

IND-Enabling Toxicology Studies : Conduct formal safety and toxicology studies in two species to support an Investigational New Drug (IND) application.

By following this structured and data-driven approach, researchers can efficiently identify and advance promising kinase inhibitor candidates like CPA-44 toward clinical development.

References

-

Pyrimidines: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

-

In Vitro ADME. Selvita. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

-

PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. PMC. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

-

PI3K-Akt Signaling Pathway and Cancer. Cusabio. [Link]

-

Full article: PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis. [Link]

-

AKT as a Therapeutic Target for Cancer. AACR Journals. [Link]

-

Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]

-

Targeting CDK1 in cancer: mechanisms and implications. PMC. [Link]

-

Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy. MDPI. [Link]

-

Cyclin-Dependent Kinase Pathways As Targets for Cancer Treatment. ASCO Publications. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Hilaris. [Link]

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

-

CDK Signaling Pathway. Creative Diagnostics. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

-

Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. ACS Publications. [Link]

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines. ACS Publications. [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Services | ATP Competition Assay. International Centre for Kinase Profiling. [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

-

4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. researchgate.net [researchgate.net]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. cusabio.com [cusabio.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 21. shop.carnabio.com [shop.carnabio.com]

- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 25. selvita.com [selvita.com]

- 26. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

Methodological & Application

Application Note: Cell-Based Evaluation of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

This Application Note provides a comprehensive technical guide for evaluating N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine in cell-based assays.

Based on its chemical scaffold—an aminopyrimidine core substituted with a piperidine and a cyclopropyl group—this molecule represents a "privileged structure" frequently found in Janus Kinase (JAK) inhibitors (e.g., analogs of tofacitinib, oclacitinib) and Histamine H4 receptor antagonists .

Consequently, this guide focuses on the two most scientifically relevant bioassays for this chemotype: JAK-STAT Signaling Inhibition (Primary Protocol) and GPCR Functional Antagonism (Secondary Protocol).

Introduction & Compound Properties[1][2][3][4][5][6][7][8][9][10]

This compound is a functionalized aminopyrimidine often used as a fragment probe, a building block for library synthesis, or a reference standard in Structure-Activity Relationship (SAR) studies targeting the ATP-binding pocket of kinases or the orthosteric site of aminergic GPCRs.

Chemical Identity[8][9][11]

-

Core Scaffold: 4-Aminopyrimidine.[1]

-

Key Substituents:

-

Piperidine Ring: Provides solubility and mimics the ribose/solvent-front interaction in kinase pockets or interacts with Asp residues in GPCRs.

-

Cyclopropyl Group: A common bioisostere for alkyl groups, often used to fill small hydrophobic pockets (e.g., the selectivity filter in JAK1/JAK2) and improve metabolic stability compared to ethyl/isopropyl groups.

-

Preparation & Handling

| Parameter | Specification | Notes |

| Solvent | DMSO (Dimethyl sulfoxide) | Prepare a 10 mM or 50 mM stock solution. |

| Solubility | Moderate to High | The secondary amine on the piperidine enhances aqueous solubility at physiological pH. |

| Storage | -20°C (Desiccated) | Avoid repeated freeze-thaw cycles. Aliquot upon first thaw. |

| Sterility | 0.22 µm Filtration | Required for long-term (>24h) cell culture assays. |

Primary Application: JAK-STAT Signaling Inhibition Assay

The most probable biological activity for this scaffold is the inhibition of the JAK-STAT pathway . The pyrimidine-amine core acts as a hinge-binder in the ATP pocket of Janus Kinases (JAK1, JAK2, JAK3, Tyk2). This assay measures the compound's ability to prevent the phosphorylation of downstream STAT proteins (STAT3/STAT5) following cytokine stimulation.

Experimental Logic (Pathway Diagram)

The following diagram illustrates the pathway and the specific intervention point of the compound.

Caption: Mechanism of Action. The compound competes with ATP at the JAK kinase domain, preventing STAT phosphorylation.

Protocol: Intracellular Phosflow (Flow Cytometry)

This protocol uses TF-1 cells (erythroleukemia) or PBMCs (Peripheral Blood Mononuclear Cells) to measure pSTAT5 inhibition.

Materials

-

Cells: TF-1 (ATCC® CRL-2003™) or fresh human PBMCs.

-

Stimulant: Recombinant Human GM-CSF (for TF-1) or IL-2 (for T-cells in PBMCs).

-

Fixation/Permeabilization: Methanol (ice-cold) or commercial Phosflow buffers (e.g., BD Phosflow™).

-

Antibody: Anti-pSTAT5 (pY694) conjugated to Alexa Fluor® 647 or PE.

Step-by-Step Methodology

-

Cell Preparation:

-

Starve TF-1 cells in cytokine-free medium (RPMI + 1% FBS) for 4–6 hours prior to the assay to reduce basal phosphorylation levels.

-

Adjust cell density to

cells/mL.

-

-

Compound Treatment (Inhibition Phase):

-

Plate 100 µL of cells (

cells) per well in a 96-well V-bottom plate. -

Prepare a 3-fold serial dilution of the compound in RPMI (range: 10 µM down to 0.1 nM).

-

Add 10 µL of 10X compound solution to the cells.

-

Incubate: 30–60 minutes at 37°C, 5% CO₂.

-

Control: Include DMSO-only (Vehicle) and a reference inhibitor (e.g., Tofacitinib, 1 µM).

-

-

Stimulation (Activation Phase):

-

Add 10 µL of GM-CSF (final concentration 10 ng/mL) to all wells except the "Unstimulated Control."

-

Incubate: Exactly 15 minutes at 37°C. Timing is critical; pSTAT signals peak rapidly.

-

-

Fixation & Permeabilization:

-

Immediately add 100 µL of pre-warmed Fixation Buffer (e.g., 4% Paraformaldehyde) directly to the wells. Incubate 10 min at 37°C.

-

Centrifuge (300 x g, 5 min), aspirate supernatant.

-

Resuspend pellet in 200 µL Ice-Cold 90% Methanol (permeabilization).

-

Incubate: 30 minutes on ice (or store at -20°C overnight).

-

-

Staining & Acquisition:

-

Wash cells 2x with Staining Buffer (PBS + 1% BSA).

-

Add 20 µL of Anti-pSTAT5 antibody. Incubate 30–60 min at room temperature (dark).

-

Wash 1x, resuspend in 200 µL buffer.

-

Acquire data on a Flow Cytometer (e.g., BD FACSCelesta™, CytoFLEX).

-

Data Analysis

-

Gate on the singlet, live cell population.

-

Calculate the Median Fluorescence Intensity (MFI) of the pSTAT5 channel.

-

Normalization:

-

Plot % Inhibition vs. Log[Concentration] to determine the IC₅₀ .

Secondary Application: Histamine H4 Receptor Antagonism[11][12][13]

If the compound shows weak kinase activity, it may be acting as a Histamine H4 Receptor (H4R) antagonist . The 4-aminopyrimidine scaffold is a known template for H4R ligands (e.g., JNJ-7777120 analogs).

Assay Principle (cAMP Modulation)

H4R is a

-

Cell Line: HEK293 stably expressing human H4R.

-

Sensor: cAMP-dependent luciferase reporter or TR-FRET cAMP kit (e.g., Lance® Ultra).

-

Protocol Summary:

-

Pre-incubate cells with the test compound (30 min).

-

Add Forskolin (to raise cAMP baseline) + Histamine (EC₈₀, to lower cAMP via H4R).

-

If the compound is an antagonist, it will block Histamine, resulting in high cAMP levels (restoring the Forskolin signal).

-

Data Interpretation & Troubleshooting

Expected Results Matrix

| Observation | Interpretation | Next Steps |

| High Potency (IC₅₀ < 100 nM) in Phosflow | Compound is a potent JAK inhibitor.[3] | Profile against JAK1/2/3/Tyk2 panel for selectivity. |

| No Activity in Phosflow, Activity in H4R | Compound is a GPCR ligand. | Check H3R selectivity (homologous receptor). |

| Cytotoxicity (Low ATP in CellTiter-Glo) | Compound is toxic or non-specifically reactive. | Perform a washout assay to check for reversibility. |

Critical Troubleshooting: The "Piperidine Effect"

The secondary amine on the piperidine ring (

-

Issue: Charged molecules may have poor passive membrane permeability.

-

Solution: If cell-based potency is significantly lower than biochemical (cell-free) potency, the membrane is a barrier. Consider testing a prodrug strategy or verifying intracellular accumulation via Mass Spectrometry.

References

-

Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Link

-

Thurmond, R. L., et al. (2014).[2] "The histamine H4 receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus."[2] Journal of Pharmacology and Experimental Therapeutics. Link

-

O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." New England Journal of Medicine. Link

-

BD Biosciences. "Techniques for Phospho Protein Analysis (Phosflow Protocol)." Application Handbook. Link

Disclaimer: This protocol is for research use only. The compound described is a chemical probe/intermediate and has not been approved for clinical use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Characterization of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

[1]

Executive Summary & Compound Analysis

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine represents a distinct chemical scaffold characteristic of small molecule kinase inhibitors (SMKIs), structurally related to the pyrimidine-amine class (often targeting JAK, CDK, or ROCK pathways).[1]

As a Senior Application Scientist, I must emphasize that this specific chemical entity (NCE) requires a rigorous, de novo characterization approach. Unlike established drugs with known bioavailability, this compound features a secondary amine on the piperidine ring and a cyclopropyl moiety , which dictate its physicochemical properties:

-

Basicity: The piperidine nitrogen (pKa ~9-10) suggests high solubility in acidic media but potential precipitation at physiological pH (7.4).[1]

-

Metabolic Stability: The cyclopropyl group is generally metabolically stable, but the piperidine ring is a common site for oxidative metabolism (N-oxidation or hydroxylation).[1]

This guide outlines a self-validating protocol for taking this NCE from powder to in vivo proof-of-concept.

Pre-Formulation & Vehicle Selection strategy[1]

Critical Directive: Do not attempt in vivo dosing without verifying solubility in the final vehicle. The most common cause of study failure for this class of compounds is precipitation in the gut (PO) or at the injection site (IV).[1]

Solubility Profiling

Perform a visual solubility test in the following tiered vehicles. Target concentration: 5 mg/mL (IV) and 10-30 mg/mL (PO).[1]

| Tier | Vehicle Composition | Rationale | Application |

| A (Standard) | 5% DMSO + 40% PEG400 + 55% Water | Standard organic cosolvent system.[1] | IP / PO |

| B (Acidic) | 50 mM Citrate Buffer (pH 3.5) | Protonates the piperidine nitrogen to enhance solubility.[1] | PO / IV (Slow infusion) |

| C (Advanced) | 20% Captisol® (SBE-β-CD) in Water | Encapsulates lipophilic core; prevents precipitation.[1] | IV / PO (Preferred) |

Recommendation: Start with Tier B for oral dosing due to the basic nature of the piperidine.[1] If precipitation occurs upon dilution, switch to Tier C .[1]

Phase I: Pharmacokinetics (PK) & Tolerability[1]

Before efficacy studies, you must establish the Maximum Tolerated Dose (MTD) and oral bioavailability (%F).[1]

Study Design: Single Dose Escalation (SDE)

-

Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per group).[1]

-

Route: IV (Tail vein) and PO (Oral gavage).[1]

-

Fasting: Overnight fasting is required for PO groups to reduce variability.

Dosing Protocol

| Group | Route | Dose (mg/kg) | Vehicle | Purpose |

| 1 | IV | 2 mg/kg | 20% Captisol or Saline (pH 4) | Calculate Clearance (CL) & Volume (Vss).[1] |

| 2 | PO | 10 mg/kg | Citrate Buffer (pH 3.[1]5) | Calculate Bioavailability (%F).[1] |

| 3 | PO | 30 mg/kg | Citrate Buffer (pH 3.[1]5) | Dose Linearity & Tolerability check.[1] |

| 4 | PO | 100 mg/kg | Citrate Buffer (pH 3.[1]5) | High dose challenge (MTD finding). |

Sampling Schedule

Phase II: In Vivo Efficacy (Oncology Model)[1]

Assuming the compound is a kinase inhibitor (e.g., JAK/STAT or CDK), the standard validation model is a Subcutaneous Tumor Xenograft .[1]

Experimental Workflow

Objective: Determine Tumor Growth Inhibition (TGI).

-

Cell Line: Select a sensitive line (e.g., HCT116 for broad kinase screening or MOLM-13 for FLT3/JAK driven tumors).[1]

-

Implantation: Inject

cells in 50% Matrigel subcutaneously into the right flank of NU/NU nude mice. -